2-(1-Aminopropyl)-6-bromo-4-fluorophenol
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Overview
Description
2-(1-Aminopropyl)-6-bromo-4-fluorophenol is an organic compound that features a phenol group substituted with a bromine atom at the 6-position, a fluorine atom at the 4-position, and an aminopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 4-fluorophenol followed by the introduction of the aminopropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-6-bromo-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Aminopropyl)-6-bromo-4-fluorophenol exerts its effects involves interactions with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-fluorophenol: Lacks the bromine substituent.
2-(1-Aminopropyl)-6-chloro-4-fluorophenol: Contains a chlorine atom instead of bromine.
2-(1-Aminopropyl)-6-bromo-4-chlorophenol: Contains a chlorine atom instead of fluorine.
Uniqueness
2-(1-Aminopropyl)-6-bromo-4-fluorophenol is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance its ability to interact with biological targets through halogen bonding, potentially leading to more potent effects compared to similar compounds.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C9H11BrFNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
BPHSIECHILDRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
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